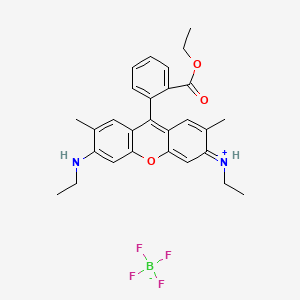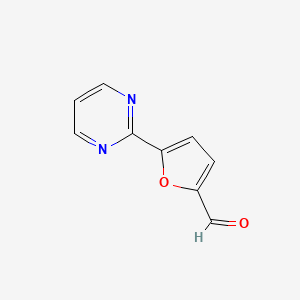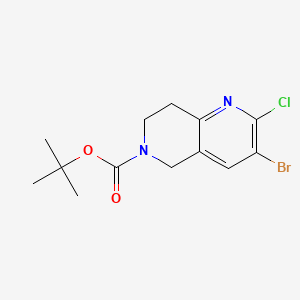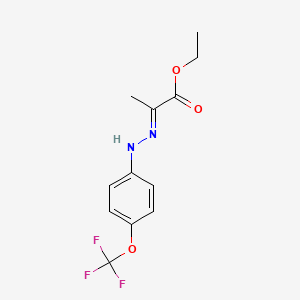
Ethyl 2-(2-(4-(trifluoromethoxy)phenyl)hydrazono)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-(4-(trifluoromethoxy)phenyl)hydrazono)propanoate is a chemical compound with the molecular formula C12H13F3N2O3. It is known for its unique structural features, including the presence of a trifluoromethoxy group attached to a phenyl ring, which contributes to its distinctive chemical properties .
Métodos De Preparación
The synthesis of Ethyl 2-(2-(4-(trifluoromethoxy)phenyl)hydrazono)propanoate typically involves the reaction of ethyl acetoacetate with 4-(trifluoromethoxy)phenylhydrazine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction . Industrial production methods may involve bulk synthesis techniques to produce the compound in larger quantities .
Análisis De Reacciones Químicas
Ethyl 2-(2-(4-(trifluoromethoxy)phenyl)hydrazono)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Ethyl 2-(2-(4-(trifluoromethoxy)phenyl)hydrazono)propanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 2-(2-(4-(trifluoromethoxy)phenyl)hydrazono)propanoate involves its interaction with specific molecular targets. The trifluoromethoxy group plays a crucial role in modulating the compound’s reactivity and binding affinity to these targets. The pathways involved in its action are still under investigation, with ongoing research aimed at elucidating the detailed molecular mechanisms .
Comparación Con Compuestos Similares
Ethyl 2-(2-(4-(trifluoromethoxy)phenyl)hydrazono)propanoate can be compared with other similar compounds, such as:
Ethyl 2-(2-(4-fluorophenyl)hydrazono)propanoate: Similar structure but with a fluorine atom instead of a trifluoromethoxy group.
Ethyl 2-(2-(4-methoxyphenyl)hydrazono)propanoate: Contains a methoxy group instead of a trifluoromethoxy group.
The uniqueness of this compound lies in the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties, making it valuable for specific applications .
Propiedades
Fórmula molecular |
C12H13F3N2O3 |
|---|---|
Peso molecular |
290.24 g/mol |
Nombre IUPAC |
ethyl (2E)-2-[[4-(trifluoromethoxy)phenyl]hydrazinylidene]propanoate |
InChI |
InChI=1S/C12H13F3N2O3/c1-3-19-11(18)8(2)16-17-9-4-6-10(7-5-9)20-12(13,14)15/h4-7,17H,3H2,1-2H3/b16-8+ |
Clave InChI |
JSJMGCAGRJSETE-LZYBPNLTSA-N |
SMILES isomérico |
CCOC(=O)/C(=N/NC1=CC=C(C=C1)OC(F)(F)F)/C |
SMILES canónico |
CCOC(=O)C(=NNC1=CC=C(C=C1)OC(F)(F)F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2-chloro-3-fluorophenyl)methyl]oxetan-3-amine](/img/structure/B12082739.png)

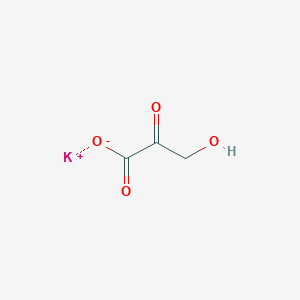


![7-Bromo-1,5-dihydro-3,6-dimethylimidazo[2,1-b]quinazolin-2(3H)-one](/img/structure/B12082773.png)

![Ethanol, 2-[(2-methylpropyl)sulfonyl]-](/img/structure/B12082781.png)

